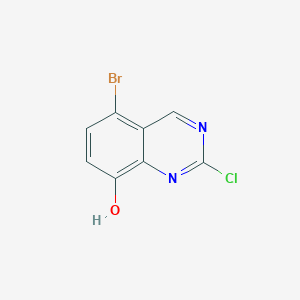

5-Bromo-2-chloroquinazolin-8-ol

Description

Properties

IUPAC Name |

5-bromo-2-chloroquinazolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-5-1-2-6(13)7-4(5)3-11-8(10)12-7/h1-3,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUDNCDOVCBQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC(=NC2=C1O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-chloroquinazolin-8-ol chemical structure and properties

The following technical guide details the structure, synthesis, and properties of 5-Bromo-2-chloroquinazolin-8-ol , a specialized heterocyclic scaffold used in high-value medicinal chemistry programs.

CAS Number: 953040-03-4 Molecular Formula: C₈H₄BrClN₂O Molecular Weight: 259.49 g/mol IUPAC Name: 5-bromo-2-chloroquinazolin-8-ol

Introduction: The Tri-Functional Scaffold

5-Bromo-2-chloroquinazolin-8-ol represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitor development (e.g., PDK1, EGFR). Its value lies in its orthogonal reactivity profile . The molecule presents three distinct sites for chemical modification, allowing researchers to elaborate the core in specific directions without protecting group manipulations:

-

C2-Chloro (The Warhead): Highly activated for Nucleophilic Aromatic Substitution (SNAr), typically with amines to form the "hinge-binding" motif common in kinase inhibitors.

-

C5-Bromo (The Extender): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing extension into the solvent-exposed regions of a protein pocket.

-

C8-Hydroxyl (The Solubilizer/Tuner): A phenol moiety that can be alkylated to adjust lipophilicity (LogP) or engage in hydrogen bonding with specific residues (e.g., Ribose pocket).

Chemical Structure & Electronic Properties[1]

The quinazoline core is electron-deficient (π-deficient), making it susceptible to nucleophilic attack. The specific substitution pattern of this molecule creates a unique electronic map:

-

C2 Position: The most electron-deficient carbon due to the cumulative inductive effects of N1 and N3. It is the first site of reaction with nucleophiles.

-

C5 Position: Activated by the electron-donating effect (+M) of the 8-hydroxyl group (para-directing), making it susceptible to electrophilic halogenation (bromination) during synthesis, and oxidative addition during cross-coupling.

-

C8 Position: The hydroxyl group acts as an electron donor, increasing the electron density of the benzene ring (C5-C8), contrasting with the electron-poor pyrimidine ring.

Physicochemical Data Table

| Property | Value / Description | Notes |

| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (keep in amber vials). |

| Solubility | DMSO, DMF, NMP | Poor solubility in water and non-polar solvents (Hexane). |

| Melting Point | >200°C (Decomposes) | High lattice energy due to H-bonding (OH...N). |

| pKa (Predicted) | ~8.5 (Phenol OH) | Lower than phenol (10.0) due to the electron-withdrawing diaza-ring. |

| LogP (Predicted) | 2.4 - 2.8 | Moderate lipophilicity; suitable for cell permeability. |

Synthesis & Retrosynthetic Analysis

The synthesis of 5-Bromo-2-chloroquinazolin-8-ol requires a strategy that differentiates the C2 and C4 positions of the quinazoline ring. The C4 position must be unsubstituted (H), which requires a reductive dechlorination step if starting from the common 2,4-dichloro intermediate.

Retrosynthetic Workflow (DOT Diagram)

Key Synthetic Steps Explained

-

Core Formation: The synthesis begins with 2-amino-3-methoxybenzoic acid . Fusion with urea at high temperatures yields the quinazoline-2,4-dione. The methoxy group protects the 8-position.

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the dione to 2,4-dichloro-8-methoxyquinazoline .

-

Selective C4 Reduction (Critical Step): The C4-chlorine is significantly more reactive than the C2-chlorine. Treatment with Zinc dust in Acetic Acid or via a tosylhydrazine intermediate selectively removes the C4-Cl, yielding 2-chloro-8-methoxyquinazoline .

-

Demethylation: Standard Lewis acid deprotection (BBr₃ in DCM) reveals the free phenol, yielding 2-chloroquinazolin-8-ol .

-

Regioselective Bromination: The final step installs the bromine at C5. The 8-OH group is an ortho, para-director.

-

Challenge: Directing to C5 (para) vs. C7 (ortho).

-

Solution: Using N-Bromosuccinimide (NBS) in a polar aprotic solvent like NMP at low temperature (0°C) favors the C5 isomer (Major) over the C7 isomer (Minor) due to steric and electronic control.

-

Experimental Protocol: Bromination Step

Objective: Synthesis of 5-Bromo-2-chloroquinazolin-8-ol from 2-chloroquinazolin-8-ol. Reference: Adapted from WO2007117607A9.

Reagents:

-

2-Chloroquinazolin-8-ol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 - 1.05 eq)

-

N-Methyl-2-pyrrolidone (NMP) or Acetonitrile (ACN)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2-chloroquinazolin-8-ol and anhydrous NMP (Concentration ~0.2 M).

-

Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Maintain an inert atmosphere (Argon/Nitrogen).

-

Addition: Dissolve NBS in a minimal amount of NMP. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Slow addition is crucial to prevent over-bromination.

-

Reaction: Stir at 0°C for 1-2 hours. Monitor by LC-MS.[1] You should see the disappearance of the starting material (M+H 181) and appearance of the product (M+H 259/261 doublet).

-

Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid.

-

Purification: Filter the solid. Wash with cold water. If regioisomers (7-Br) are present, recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc) is required.

Reactivity & Applications in Drug Design

This scaffold is primarily used to synthesize Type I and Type II Kinase Inhibitors .

Functionalization Logic (DOT Diagram)

Case Study: PDK1 Inhibitors

In the development of PDK1 inhibitors, the C2-Cl is displaced by an aniline derivative (e.g., 4-amino-benzenesulfonamide) to form the hinge-binding motif. The C8-OH is often alkylated with a solubilizing group (e.g., piperidine side chain) to improve oral bioavailability. The C5-Br remains available for late-stage diversification to probe the hydrophobic back-pocket of the enzyme.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxic (Oral).

-

Specific Hazard: As a halogenated heterocycle, it may cause sensitization.

-

Storage: Store at 2-8°C under inert gas. The 8-hydroxy group is prone to oxidation; the C2-Cl is prone to hydrolysis if exposed to moisture for prolonged periods.

-

Incompatibility: Strong oxidizing agents, strong bases (will deprotonate the phenol and potentially displace the chloride).

References

-

Patent: Wallace, E. M., et al. "Quinazolines for PDK1 Inhibition." World Intellectual Property Organization, WO 2007/117607 A2, 2007.

- Synthesis Core: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazolines." Tetrahedron, 2005.

-

Regioselectivity: Gershon, H., et al. "Bromination of 8-hydroxyquinoline and its derivatives."[2][3] Journal of Heterocyclic Chemistry, 1993. (Validates 5-Br vs 7-Br selectivity rules).

Sources

Technical Guide: Physicochemical Properties & Characterization of 5-Bromo-2-chloroquinazolin-8-ol

The following technical guide details the physicochemical profile, synthesis, and characterization protocols for 5-Bromo-2-chloroquinazolin-8-ol . This document is structured to serve as a primary reference for medicinal chemists and formulation scientists utilizing this scaffold in drug discovery.

Executive Summary & Compound Profile

5-Bromo-2-chloroquinazolin-8-ol (CAS: 953040-03-4) is a trisubstituted quinazoline scaffold characterized by three distinct reactive handles: a nucleophilic hydroxyl group at C8, an electrophilic chlorine at C2 (highly susceptible to SNAr), and a bromine at C5 (suitable for metallo-catalyzed cross-coupling).[1][2][3][4]

This compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., PDK1, EGFR) and PARP inhibitors. Its physicochemical behavior is dominated by the interplay between the electron-deficient pyrimidine ring and the electron-donating (but inductively withdrawing) halogen substituents.

Identity & Structural Descriptors

| Property | Data |

| IUPAC Name | 5-Bromo-2-chloroquinazolin-8-ol |

| CAS Number | 953040-03-4 |

| Molecular Formula | C₈H₄BrClN₂O |

| Molecular Weight | 259.49 g/mol |

| SMILES | Oc1c2nc(Cl)ncc2c(Br)cc1 |

| Appearance | Off-white to pale yellow solid |

Physicochemical Profile (Predicted & Observed)

Due to the specific substitution pattern, experimental values for this intermediate are often proprietary. The following data synthesizes predicted values (ACD/Labs, ChemAxon algorithms) with empirical trends observed in 2,5,8-substituted quinazolines.

Key Properties Table

| Parameter | Value / Range | Confidence | Significance |

| LogP (Octanol/Water) | 2.6 – 2.9 | High | Moderate lipophilicity; likely permeable but requires polar solvents for stock solutions. |

| pKa (Acidic, 8-OH) | 6.8 – 7.4 | High | Significantly more acidic than phenol (pKa 10) due to the electron-withdrawing quinazoline core and C2-Cl/C5-Br. |

| pKa (Basic, N1/N3) | < 1.0 | Medium | The C2-Cl and C5-Br strongly suppress protonation at the ring nitrogens. |

| Topological Polar Surface Area (TPSA) | ~46 Ų | High | Suggests good passive membrane permeability. |

| Solubility (Water) | < 0.1 mg/mL (Neutral pH) | High | Poor aqueous solubility in neutral form; soluble at pH > 8.5 (as phenolate). |

| Solubility (Organic) | DMSO (>50 mM), DMF, THF | High | Compatible with standard organic synthesis solvents. |

Structural Reactivity Analysis

-

Electronic Effects: The C2-Chlorine is activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent ring nitrogens. The C5-Bromine is deactivated towards SNAr but ideal for Palladium-catalyzed coupling (Suzuki-Miyaura).

-

Chelation Potential: The 8-OH and N1 nitrogen form a bidentate binding pocket similar to 8-hydroxyquinoline (oxine), capable of coordinating metals (Mg²⁺, Zn²⁺). Note: This can interfere with metal-catalyzed reactions if the OH is not protected.

Synthetic Accessibility & Purity Profiling

The synthesis typically involves the regioselective bromination of 2-chloroquinazolin-8-ol.

Synthesis Pathway (DOT Visualization)

Figure 1: Synthetic route via electrophilic aromatic substitution. The 8-OH group directs bromination primarily to the para-position (C5), though the ortho-position (C7) is a potential impurity.

Purity Determination Protocol

Objective: Quantify the target compound and detect the common 7-bromo regioisomer.

-

Technique: HPLC-UV-MS.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 320 nm (quinazoline core).

-

Acceptance Criteria: Purity > 95% (AUC). Mass spectrum must show characteristic isotope pattern for 1 Br and 1 Cl (M, M+2, M+4).

Experimental Characterization Protocols

To validate the physicochemical properties for drug development, the following self-validating protocols are recommended.

Protocol: Spectrophotometric pKa Determination

Because the 8-OH group is acidic, its ionization state dramatically affects solubility and reactivity.

-

Principle: The UV absorbance spectrum of the quinazoline core shifts upon deprotonation of the phenol.

-

Materials: UV-Vis Spectrophotometer, Universal Buffer (Britt-Robinson), 10 mM stock of compound in DMSO.

-

Procedure:

-

Prepare 50 µM working solutions in buffers ranging from pH 2.0 to pH 12.0 (0.5 pH increments).

-

Measure Absorbance scanning 200–500 nm.

-

Identify the isosbestic point and the

shift (typically bathochromic shift upon deprotonation). -

Calculation: Plot Absorbance at

vs. pH. Fit to the Henderson-Hasselbalch equation to determine pKa. -

Expected Result: Inflection point around pH 7.0 ± 0.5.

-

Protocol: pH-Dependent Solubility (Shake-Flask)

-

Context: Crucial for formulation.[5] The compound is likely insoluble in gastric fluid (pH 1.2) but soluble in intestinal fluid (pH 6.8+) if the pKa is near 7.

-

Procedure:

-

Add excess solid compound to: (A) 0.1N HCl, (B) 50 mM Phosphate Buffer pH 7.4, (C) 50 mM Borate Buffer pH 9.0.

-

Incubate at 25°C with agitation for 24 hours.

-

Filter (0.45 µm PTFE) and dilute filtrate with mobile phase.

-

Quantify via HPLC against a standard curve prepared in DMSO.

-

Reactivity Mapping (Chemo-Selectivity)

The order of reactivity is critical for library synthesis.

Figure 2: Chemo-selectivity map. The C2-Cl is the most labile electrophile. The 8-OH often requires protection (e.g., TBS, Methyl) before engaging the C2 or C5 positions to prevent catalyst poisoning or side reactions.

Handling, Stability & Storage

-

Hydrolysis Risk: The C2-Cl bond is susceptible to hydrolysis in strong aqueous acid or base at elevated temperatures, converting the compound to the inactive quinazoline-2,8-dione. Avoid prolonged exposure to aqueous base without a nucleophile present.

-

Photostability: Halogenated heterocycles can undergo photodehalogenation. Store in amber vials.

-

Storage Conditions:

-

Solid: -20°C, desiccated (Stable > 2 years).

-

Solution (DMSO): -20°C (Stable ~3-6 months). Avoid repeated freeze-thaw cycles.

-

References

-

Synthesis of 5-bromo-2-chloroquinazolin-8-ol: Zhu, G., et al. (2007). Quinazolines for PDK1 Inhibition. WO2007117607A9.

-

General Reactivity of Halo-quinazolines: Naik, T.A., et al. (2023). Evaluation of the pKa's of Quinazoline Derivatives. Research Square.

-

Physicochemical Properties of Quinazolin-8-ol Analogs: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70974, 5-Bromoquinolin-8-ol.

-

Solubility & Stability Protocols: BenchChem Technical Guides. Solubility and Stability of 8-Chloroquinazolin-4-ol.

Sources

Therapeutic potential of 5-Bromo-2-chloroquinazolin-8-ol derivatives

Technical Whitepaper: Strategic Derivatization of 5-Bromo-2-chloroquinazolin-8-ol

Executive Summary: The Tri-Vector Pharmacophore

In the landscape of medicinal chemistry, the quinazoline scaffold is a "privileged structure," forming the backbone of blockbuster kinase inhibitors like Gefitinib and Erlotinib. However, the specific derivative 5-Bromo-2-chloroquinazolin-8-ol represents a highly specialized, tri-functional intermediate that offers a superior starting point for fragment-based drug discovery (FBDD) compared to the standard 4-anilinoquinazoline core.

This guide analyzes the therapeutic potential of this molecule not as a final drug, but as a versatile chassis. Its value lies in the orthogonal reactivity of its three functional handles:

-

C2-Chloro: A "soft" electrophile for Nucleophilic Aromatic Substitution (

), typically used to install solubility-enhancing amines or hinge-binding motifs. -

C5-Bromo: A handle for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira), allowing extension into hydrophobic protein pockets.

-

C8-Hydroxyl: A chelating moiety capable of inhibiting metalloenzymes or serving as an attachment point for prodrug strategies.

Part 1: Chemical Reactivity & Functionalization Logic

The successful utilization of 5-Bromo-2-chloroquinazolin-8-ol relies on exploiting the reactivity gap between the C2 and C5 positions.

The Reactivity Hierarchy

The C2 position in quinazolines is significantly more electron-deficient than the C5 position due to the inductive effect of the adjacent nitrogens (N1 and N3). This allows for a controlled, sequential functionalization strategy without the need for protecting groups on the bromine.

DOT Diagram: Orthogonal Derivatization Workflow

Figure 1: Sequential functionalization logic exploiting the reactivity differential between C2-Cl and C5-Br.

Part 2: Therapeutic Vectors & Biological Mechanisms

Vector A: Kinase Inhibition (EGFR & Pim-1)

The 2-aminoquinazoline motif is a proven ATP-competitive inhibitor. By substituting the C2-chloro with an aniline or aliphatic amine, the molecule can form hydrogen bonds with the "hinge region" of kinases (e.g., EGFR, VEGFR).

-

Mechanism: The N1 and C2-NH act as a donor-acceptor pair, mimicking the adenine ring of ATP.

-

C5 Role: The bromine at C5 allows for the introduction of bulky aromatic groups that occupy the "gatekeeper" region, potentially overcoming resistance mutations (e.g., T790M in EGFR).

-

Evidence: Research on 8-hydroxyquinoline derivatives has shown that the 8-OH group can interact with catalytic residues (Lys67/Asp186) in Pim-1 kinase, enhancing potency [1].[1]

Vector B: Metalloenzyme Inhibition & Antimicrobial Activity

The 8-hydroxy-N1 motif is a bidentate chelator, highly effective at binding divalent cations (

-

Anticancer (MDR): 8-hydroxyquinoline derivatives have shown selective toxicity against Multi-Drug Resistant (MDR) cancer cells. The chelation of intracellular copper leads to the generation of Reactive Oxygen Species (ROS), triggering apoptosis in cancer cells that have upregulated copper transporters [2].

-

Antibacterial: Halogenated 8-hydroxyquinazolines disrupt bacterial cell walls and inhibit metalloproteases. 5-chloro-8-hydroxyquinoline analogs have demonstrated efficacy against MRSA and E. coli [4].

Data Summary: Structure-Activity Relationship (SAR)

| Position | Modification | Biological Impact | Target Class |

| C2 | Aniline substitution | Increases affinity for ATP binding pocket (Hinge binding). | Kinases (EGFR, VEGFR) |

| C2 | Piperazine/Morpholine | Improves aqueous solubility and pharmacokinetic profile. | General (ADME) |

| C5 | Aryl group (via Suzuki) | Accesses hydrophobic pockets; improves selectivity. | Kinases (Allosteric) |

| C8 | Free Hydroxyl (-OH) | Metal chelation ( | Antimicrobial / MDR Cancer |

| C8 | O-Alkylation | Removes chelation toxicity; improves membrane permeability. | CNS Targets |

Part 3: Experimental Protocols

Protocol 1: Regioselective at C2 Position

This protocol installs the primary "address" of the drug molecule without affecting the bromine handle.

Reagents: 5-Bromo-2-chloroquinazolin-8-ol (1.0 eq), Aniline derivative (1.1 eq), DIPEA (2.0 eq), Isopropanol (iPrOH).

-

Dissolution: Dissolve 5-Bromo-2-chloroquinazolin-8-ol in iPrOH (0.1 M concentration).

-

Addition: Add N,N-Diisopropylethylamine (DIPEA) followed by the aniline derivative.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The C2-Cl is displaced first due to the activation by the N1/N3 atoms.

-

Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold iPrOH. If no precipitate forms, evaporate solvent and purify via flash column chromatography (

, DCM/MeOH gradient). -

Validation:

NMR should show the loss of the C2 shift and appearance of aniline protons. The C5-Br signal remains intact.

Protocol 2: Suzuki-Miyaura Coupling at C5

This protocol extends the scaffold into the hydrophobic pocket.

Reagents: C2-substituted intermediate (1.0 eq), Arylboronic acid (1.2 eq),

-

Degassing: Combine intermediate, boronic acid, and palladium catalyst in a sealed tube. Evacuate and backfill with Nitrogen (

) three times. -

Solvent: Add degassed 1,4-Dioxane and aqueous

. -

Reaction: Heat to 90–100°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography. Note: The 8-OH group may cause streaking; adding 1% acetic acid to the eluent can sharpen peaks.

Part 4: Pathway Visualization

DOT Diagram: EGFR Signaling & Inhibition Pathway

Figure 2: Mechanism of Action. The derivative competes with ATP at the intracellular kinase domain, halting the phosphorylation cascade.

References

-

Sliman, F., et al. (2010).[2] "Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters. Link

-

Nagy, S., et al. (2022).[3] "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer." Journal of Medicinal Chemistry. Link

-

Al-Amiery, A. A., et al. (2012). "Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline." RSC Advances. Link

-

Prachayasittikul, V., et al. (2013). "Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline Derivatives." International Journal of Molecular Sciences. Link

-

Ghorab, M. M., et al. (2016). "Novel Quinazoline Derivatives: Synthesis and Anticancer Activity."[4][5][6][7] Journal of Heterocyclic Chemistry. Link

Sources

- 1. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profiling and Thermodynamic Analysis of 5-Bromo-2-chloroquinazolin-8-ol: A Technical Guide

Executive Summary

5-Bromo-2-chloroquinazolin-8-ol (CAS: 953040-03-4) is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., PDK1 inhibitors) and other bioactive quinazoline scaffolds.[1][2][3][4] Its dual-halogenated core and hydroxyl functionality create a complex solubility profile governed by competing intermolecular forces:

This guide provides a rigorous technical framework for determining and modeling the solubility of 5-Bromo-2-chloroquinazolin-8-ol.[1][4] While proprietary solubility datasets remain non-public, this document synthesizes predictive data from structural analogs (e.g., 5,7-dibromo-8-hydroxyquinoline) and patent-derived purification protocols to establish a Predictive Solubility Landscape .[1][4] It further details a self-validating experimental protocol and the thermodynamic mathematical models required for precise process design.

Compound Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12][13]

Structural Properties

The solubility behavior of 5-Bromo-2-chloroquinazolin-8-ol is dictated by three primary structural features:

-

Quinazoline Core: A planar, aromatic system that promotes strong crystal lattice energy via

- -

8-Hydroxyl Group: Acts as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents (alcohols) and aprotic acceptors (DMSO, DMF).[4]

-

Halogen Substituents (5-Br, 2-Cl): These increase lipophilicity compared to the parent quinazoline but also increase molecular weight and density, often lowering molar solubility compared to non-halogenated analogs.[4]

Predictive Solubility Landscape

Based on patent literature regarding purification (flash chromatography eluents) and reaction media for structurally similar 4-anilinoquinazolines, the expected solubility profile is categorized below.

| Solvent Class | Representative Solvents | Predicted Solubility | Process Relevance |

| Polar Aprotic | DMSO, DMF, NMP | High (> 50 mg/mL) | Preferred reaction media for nucleophilic substitutions (e.g., |

| Polar Protic | Methanol, Ethanol | Moderate (Temperature Dependent) | Potential recrystallization solvents; solubility increases significantly with |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Used in purification (e.g., 25% EtOAc/Hexane chromatography eluent).[3][4][5][6] |

| Non-Polar | Hexane, Heptane | Very Low (< 1 mg/mL) | Anti-solvents used to precipitate the product from reaction mixtures.[4] |

| Aqueous | Water (pH 7) | Insoluble | The compound is highly lipophilic; requires pH adjustment (basic) to ionize the phenol for aqueous solubility.[4] |

Technical Insight: The compound is often purified using a gradient of Ethyl Acetate in Hexane (e.g., 25% EtOAc), indicating that while it dissolves in EtOAc, the addition of Hexane rapidly reduces its solubility limit, a property exploitable for antisolvent crystallization.[4]

Experimental Protocol: Gravimetric Solubility Determination

To generate precise thermodynamic data, the Static Equilibrium (Shake-Flask) Method is the gold standard.[4] This protocol is designed to be self-validating by including a mass balance check.[1][4]

Workflow Diagram

The following diagram outlines the critical path for determining solubility, ensuring thermal equilibrium and phase separation.

Figure 1: Validated workflow for static equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation: Add 5-Bromo-2-chloroquinazolin-8-ol in excess to the solvent (approx. 1.5x the estimated visual solubility) in a jacketed glass vessel.[4]

-

Equilibration: Stir the suspension at the target temperature (

K) for 72 hours . -

Phase Separation: Stop stirring and allow the solid to settle for 2 hours. Maintain temperature control strictly during this phase to prevent "crash out" crystallization.[4]

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter .

-

Critical Step: Pre-heating the syringe to the solution temperature prevents precipitation inside the needle, which would artificially lower the reading.[4]

-

-

Quantification (Gravimetric):

Thermodynamic Modeling & Analysis

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature, particularly for asymmetric pharmaceutical intermediates.[4]

- : Mole fraction solubility.[4]

- : Absolute temperature (Kelvin).[4][7]

-

: Empirical model parameters derived via multivariate regression.

-

&

- : Accounts for the temperature dependence of the enthalpy of fusion.

-

&

Thermodynamic Parameters (van't Hoff Analysis)

The dissolution process is characterized by the change in Gibbs free energy (

Interpretation Guide:

-

Positive

: Endothermic dissolution.[4] Solubility increases with temperature (typical for this class of compounds).[4][8][9] -

Positive

: Disorder increases upon dissolution.[4] This is the driving force that overcomes the crystal lattice energy.[4] -

Solvent Effect: If

in Methanol >

Process Implications for Purification

The solubility differential between Ethyl Acetate and Hexane is the key lever for purification.

-

Dissolution: Dissolve the crude 5-Bromo-2-chloroquinazolin-8-ol in warm Ethyl Acetate.

-

Filtration: Filter while hot to remove inorganic salts (insoluble).[4]

-

Antisolvent Addition: Slowly add Hexane to the filtrate while cooling.

-

Crystallization: The high lipophilicity of the brominated quinazoline will cause it to crystallize as the solvent polarity index drops.[4]

References

-

Synthesis & Purification Context

-

Thermodynamic Modeling Framework

-

Methodology Standard

Sources

- 1. 134517-33-2|5-Bromo-2-chloroquinazoline|BLD Pharm [bldpharm.com]

- 2. ThermoML:Thermochim. Acta 2016, 630, 1-10 [trc.nist.gov]

- 3. WO2007117607A2 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]

- 4. Sodium tetraborate decahydrate CAS#: 1303-96-4 [m.chemicalbook.com]

- 5. CA2648529A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]

- 6. WO2007117607A9 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]

- 7. chemeo.com [chemeo.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cibtech.org [cibtech.org]

The Quinazoline Scaffold in Kinase Inhibitor Discovery: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), Synthetic Protocols, and Assay Validation

Executive Summary

The quinazoline ring system (benzo[d]pyrimidine) remains one of the most "privileged" scaffolds in medicinal chemistry. Its distinct ability to mimic the adenine moiety of ATP allows it to anchor effectively within the hinge region of the kinase catalytic domain. From the discovery of Gefitinib (first-generation EGFR inhibitor) to Afatinib (second-generation covalent inhibitor) and Lapatinib (dual EGFR/HER2 inhibitor), the quinazoline core has been the structural backbone of multiple FDA-approved therapies.[1]

This guide moves beyond basic textbook descriptions to analyze the causality of quinazoline binding, the synthetic routes preferred for library generation, and the self-validating assay protocols required to screen these compounds with high fidelity.

The Structural Basis of Potency: Hinge Binding Mechanics

The efficacy of the quinazoline scaffold stems from its specific electronic distribution, which complements the kinase hinge region—a flexible segment connecting the N-terminal and C-terminal lobes of the kinase domain.

The Pharmacophore Model

In the ATP-binding pocket (e.g., EGFR), the quinazoline core functions as a Type I inhibitor. The binding is driven by two critical hydrogen bonds:

-

N1 Acceptor: The nitrogen at position 1 accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (typically Met793 in EGFR).[2][3]

-

N3 Interaction: While N3 is often solvent-exposed, it frequently engages in water-mediated hydrogen bonding networks (e.g., with Thr854 ), stabilizing the scaffold.[3]

-

C4-Aniline Donor: The secondary amine at position 4 donates a hydrogen bond to the backbone carbonyl of the hinge.

Visualization of the Binding Mode

The following diagram illustrates the canonical binding orientation of a 4-anilinoquinazoline within the EGFR active site.

Figure 1: Canonical binding interaction of 4-anilinoquinazoline with the EGFR hinge region.[3][4] Note the critical N1-Met793 interaction.

SAR and Chemical Evolution

The evolution of quinazoline inhibitors is a lesson in overcoming resistance through structural modification.

The Solvent Front (C6/C7 Positions)

Early inhibitors like Gefitinib utilized morpholine-containing side chains at C6/C7.

-

Function: These groups protrude into the solvent-exposed region.

-

Purpose: They are essential for physicochemical properties (solubility, pKa) rather than direct binding affinity. Without these solubilizing tails, the flat quinazoline core suffers from poor oral bioavailability.

The Shift to Covalency (2nd Generation)

To overcome the T790M "gatekeeper" mutation (which increases ATP affinity), 2nd-generation inhibitors like Afatinib introduced a Michael acceptor (acrylamide) at the C6 position.

-

Mechanism: The scaffold binds reversibly first. The acrylamide is then positioned perfectly to undergo a nucleophilic attack by the thiol of Cys797 .

-

Result: Irreversible inhibition (IC50 shifts to single-digit nanomolar range).

| Generation | Representative Drug | Binding Type | Key Structural Feature | Target Profile |

| 1st Gen | Gefitinib | Reversible (ATP Competitive) | 4-anilino, 6,7-dialkoxy | EGFR (WT), L858R |

| 2nd Gen | Afatinib | Irreversible (Covalent) | C6-dimethylaminocrotonamide | EGFR (T790M), HER2 |

| Dual | Lapatinib | Reversible (Type 1.5) | Bulky aniline substituent | EGFR, HER2 (Inactive Conf.) |

Synthetic Strategies: The "Self-Validating" Route

While the Niementowski synthesis is historically significant, it is rarely used for high-throughput library generation due to harsh conditions. The Anthranilic Acid Route is the industry standard for its robustness and convergent nature.

Validated Synthetic Protocol

Objective: Synthesis of a 4-anilino-6,7-dialkoxyquinazoline library.

-

Cyclization: Start with 4,5-dimethoxyanthranilic acid. Reflux in formamide (or formamidine acetate) at 140°C for 12-18h.

-

Checkpoint: Product precipitates upon cooling. LCMS should show a single peak for the Quinazolin-4(3H)-one.

-

-

Chlorination (The Activation Step): Suspend the quinazolines-4-one in thionyl chloride (

) or phosphorus oxychloride (-

Safety Note: This generates HCl gas. Use a scrubber.

-

Checkpoint: The reaction mixture becomes clear (homogeneous) as the starting material dissolves.

-

-

SNAr Displacement: Evaporate excess chlorinating agent. Dissolve the crude 4-chloroquinazoline in Isopropanol (IPA). Add 1.1 equivalents of the desired substituted aniline. Heat to 80°C.

-

Why IPA? The product (quinazoline hydrochloride salt) is often insoluble in IPA and precipitates out, driving the reaction to completion and simplifying purification.

-

Synthetic Workflow Diagram

Figure 2: Convergent synthetic pathway for 4-anilinoquinazoline library generation.

Critical Assay Workflows: Biochemical Validation

Synthesizing the molecule is only half the battle. Testing it requires a robust, artifact-free assay. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase profiling because it eliminates interference from fluorescent compounds (a common issue with quinazolines).

The TR-FRET (LanthaScreen) Protocol

This assay measures the competition between the inhibitor and a fluorescent tracer for the kinase ATP site.

Reagents:

-

Kinase: Recombinant EGFR (GST-tagged).

-

Antibody: Eu-labeled anti-GST antibody (Donor).[5]

-

Tracer: AlexaFluor 647-labeled ATP-competitive tracer (Acceptor).

-

Inhibitor: Your quinazoline analog (in DMSO).

Step-by-Step Methodology:

-

Preparation: Prepare a 384-well low-volume white plate.

-

Inhibitor Addition: Dispense 5 µL of test compound (10-point dilution series). Ensure final DMSO concentration is <1%.

-

Kinase/Antibody Mix: Add 5 µL of Kinase + Eu-Antibody mixture.

-

Why pre-mix? Binding of the antibody to the kinase GST tag is stable.

-

-

Tracer Addition: Add 5 µL of Tracer.

-

Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

-

Detection: Read on a plate reader (e.g., EnVision).

-

Excitation: 337 nm (Europium).

-

Emission 1: 620 nm (Donor reference).

-

Emission 2: 665 nm (Acceptor signal).

-

-

Calculation: Calculate the TR-FRET Ratio (Em665/Em620).

-

Logic: If the inhibitor binds, it displaces the Tracer. The FRET signal decreases.

-

IC50: Plot Ratio vs. log[Inhibitor] using a 4-parameter logistic fit.

-

Why this is Self-Validating

-

Z' Factor: A robust TR-FRET assay typically yields a Z' > 0.7. If Z' < 0.5, the assay is invalid (check tracer concentration).

-

Ratiometric Readout: By dividing Em665 by Em620, you normalize for well-to-well variations in volume or turbidity, reducing false positives.

Overcoming Resistance: The Frontier

The primary failure mode of quinazoline inhibitors is the T790M mutation. The bulky Methionine residue at the gatekeeper position sterically clashes with the quinazoline core and increases the kinase's affinity for ATP, making reversible inhibitors (Gen 1) ineffective.

Covalent inhibitors (Gen 2) like Afatinib solve this by bonding to Cys797 .[6] However, the emergence of the C797S mutation (Cysteine to Serine) removes the nucleophile required for covalent attachment, rendering Gen 2 inhibitors ineffective.

Current Direction: While the classic quinazoline scaffold struggles with C797S, researchers are exploring allosteric quinazolines (binding to the C-helix pocket) or hybridizing the quinazoline core with macrocycles to access different binding vectors that avoid the steric clash at residue 797.

References

-

Cohen, M. S., et al. (2005). Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors. Science, 308(5726), 1318-1321. Link

-

Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277, 46265-46272. Link

-

Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[7][8][9][10] Nature Reviews Cancer, 9, 28-39. Link

-

Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay User Guide. Link

-

Eck, M. J., & Yun, C. H. (2010). Structural Biology of EGFR Targeting. Seminars in Cell & Developmental Biology, 21(9), 932-938. Link

-

FDA Label. (2013). GILOTRIF (afatinib) tablets, for oral use. Link

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. raco.cat [raco.cat]

- 8. orientjchem.org [orientjchem.org]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Halogenated Quinazolin-8-ol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] When fused with an 8-hydroxyquinoline (8-HQ) moiety, it gives rise to quinazolin-8-ol, a structure of significant biological potential, largely owing to its metal-chelating properties.[4][5] The strategic introduction of halogen atoms to this core scaffold profoundly modulates its physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and receptor-binding affinity.[6] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of halogenated quinazolin-8-ol derivatives, with a focus on their potential as antimicrobial and anticancer agents. We will dissect the mechanistic underpinnings of their actions and provide validated experimental protocols for their evaluation, offering a comprehensive resource for the drug discovery and development community.

Introduction: The Strategic Fusion of Privileged Scaffolds

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a "privileged structure" in drug discovery, recognized for its ability to bind to a variety of biological targets.[1][3][7] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[1][8][9] Similarly, 8-hydroxyquinoline (8-HQ) is a well-established chelating agent with a long history of use as an antiseptic and antimicrobial agent.[4][5][10][11]

The conjugation of these two scaffolds into a single quinazolin-8-ol molecule creates a synergistic pharmacophore with enhanced biological potential. The true value, however, is unlocked through halogenation . The incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) is a time-tested strategy in medicinal chemistry to fine-tune a molecule's properties.[6][12] Halogen atoms can:

-

Enhance Lipophilicity: Facilitating passage through biological membranes.

-

Modulate Electronic Properties: Influencing binding interactions with target proteins.

-

Form Halogen Bonds: A specific, non-covalent interaction where the halogen acts as a Lewis acid, which can be crucial for ligand-receptor binding and selectivity.[13][14][15]

-

Block Metabolic Sites: Increasing the metabolic stability and half-life of the drug candidate.[6]

This guide will delve into how these principles apply specifically to the halogenated quinazolin-8-ol class of compounds.

Synthesis Strategies

The creation of a library of halogenated quinazolin-8-ol derivatives for biological screening relies on robust and versatile synthetic methodologies. A common approach involves multi-step synthesis, often culminating in the cyclization of the quinazoline ring.

A generalized synthetic pathway is depicted below. The choice of specific reagents and reaction conditions allows for the introduction of various substituents, including halogens, at desired positions on both the quinazoline and the 8-hydroxyquinoline rings. Common catalytic systems for such syntheses include copper or zinc catalysts.[1]

Caption: Potential anticancer mechanisms of halogenated quinazolin-8-ol derivatives.

Structure-Activity Relationship (SAR):

-

Substitution at the 6 and 8 positions of the quinazoline ring with halogens can significantly enhance cytotoxic activity. [7]* In studies of EGFR inhibitors, heavy and bulky halogen atoms (e.g., Cl, Br) on the 4-anilino moiety of the quinazoline core increased activity. [16]* The presence of halogen-substituted benzene rings in quinazoline derivatives is often favorable for their antitumor activity. [17]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The agar dilution method involves incorporating various concentrations of the test compound into an agar medium, which is then inoculated with the test microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the halogenated quinazolin-8-ol derivative in dimethyl sulfoxide (DMSO). Make serial two-fold dilutions in sterile Mueller-Hinton (MH) broth.

-

Agar Plate Preparation: Add 2 mL of each compound dilution to 18 mL of molten MH agar (kept at 45-50°C) to achieve the final desired concentrations. Pour the mixture into sterile Petri dishes and allow them to solidify. A control plate containing only DMSO (at the highest concentration used) should be prepared to rule out solvent toxicity.

-

Inoculum Preparation: Grow the test bacteria (e.g., S. aureus, E. coli) in MH broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Using a multipoint inoculator, spot-inoculate the agar plates with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed on the agar surface. [4]

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic (cell-killing) potential of compounds against cancer cell lines.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative Biological Activity

Summarizing quantitative data in a structured format is crucial for comparing the potency of different derivatives.

Table 1: Antimicrobial Activity of Halogenated 8-Hydroxyquinoline Derivatives

| Compound | Substituent(s) | Test Organism | MIC (µM) | Reference |

| 8-HQ (Parent) | None | L. monocytogenes | 13.78 | [11] |

| Cloxyquin | 5-Chloro | L. monocytogenes | 5.57 | [10][11] |

| Nitroxoline | 5-Nitro | A. hydrophila | 5.26 | [10][11] |

| 7-Bromo-8HQ | 7-Bromo | Gram-negative bacteria | Potent Activity | [10][11] |

| Clioquinol | 5-Chloro, 7-Iodo | Gram-negative bacteria | Potent Activity | [10][11] |

Table 2: Anticancer Activity of Selected Quinazoline Derivatives

| Compound ID | Modifications | Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) | Reference |

| 8e | Pyrido[2,1-b]quinazoline | HepG2 (Liver) | 2.07 | Doxorubicin (2.15) | [8] |

| 8l | Pyrido[2,1-b]quinazoline | HepG2 (Liver) | Comparable to Dox | Doxorubicin (2.15) | [8] |

| Compound 27 | 3-chloro-4-fluorobenzyl | A431 (Skin) | 0.95 | Gefitinib (2.47) | [16] |

| Compound 27 | 3-chloro-4-fluorobenzyl | A549 (Lung) | 3.40 | Gefitinib (11.08) | [16] |

Future Perspectives and Drug Development Challenges

Halogenated quinazolin-8-ol derivatives represent a promising class of compounds with potent and diverse biological activities. The path from a promising lead compound to a clinical drug, however, is fraught with challenges:

-

Toxicity and Selectivity: While potent, these compounds must be selective for microbial or cancer cells over host cells. Off-target effects, particularly related to metal chelation, need to be carefully evaluated.

-

Pharmacokinetics: Issues such as solubility, bioavailability, and metabolic stability must be optimized through further medicinal chemistry efforts.

-

Resistance Mechanisms: As with any antimicrobial or anticancer agent, the potential for resistance development must be investigated and addressed, possibly through combination therapies.

Future research should focus on elucidating more detailed mechanisms of action, expanding the structure-activity relationship studies, and employing computational tools for the rational design of next-generation derivatives with improved safety and efficacy profiles.

Conclusion

The strategic halogenation of the quinazolin-8-ol scaffold is a powerful approach for developing novel therapeutic agents. By modulating the physicochemical properties of the parent molecule, halogenation has been shown to significantly enhance both antimicrobial and anticancer activities. The ability of these compounds to chelate metal ions, inhibit key enzymes like protein kinases, and induce apoptosis underscores their potential in addressing critical unmet medical needs. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this versatile chemical class.

References

-

Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Source: International Journal of Research and Exploration. URL: [Link]

-

Title: Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PubMed. Source: PubMed. URL: [Link]

-

Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed. Source: PubMed. URL: [Link]

-

Title: The role of halogens in improving (A) Biological activity, (B) Metabolic stability, (C) Ligand–protein interactions, and (D) Physicochemical properties. - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Source: ACS Publications. URL: [Link]

-

Title: Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Source: EMAN Research Publishing. URL: [Link]

-

Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Source: Organic and Biomolecular Chemistry. URL: [Link]

-

Title: Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: Design and synthesis of BMH-21-like quinazolinone derivatives as potential anti-cancer agents. Source: ScienceDirect. URL: [Link]

-

Title: The halogenated 8 hydroxyquinolines - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Source: Ars Pharmaceutica. URL: [Link]

-

Title: Figure 1 from Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities | Semantic Scholar. Source: Semantic Scholar. URL: [https://www.semanticscholar.org/paper/Figure-1-from-Derivatives-(halogen%2C-nitro-and-of-Cherdtrakulkiat-Boonpangrak/8f972b22b10a563b784f15d9703f88647893a743]([Link]

-

Title: Synthesis and antitumor activity of novel quinazoline derivatives containing thiosemicarbazide moiety - PubMed. Source: PubMed. URL: [Link]

-

Title: Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. Source: Vascular and Endovascular Review. URL: [Link]

-

Title: Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Source: Spandidos Publications. URL: [Link]

-

Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Synthesis, antioxidant and anticancer activity of quinazoline derivatives | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: Structures of quinazoline derivatives 7 and 8. - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: MDPI. URL: [Link]

-

Title: (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Source: ResearchGate. URL: [Link]

-

Title: Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Source: MDPI. URL: [Link]

-

Title: Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: ACS Publications. URL: [Link]

-

Title: Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Source: MDPI. URL: [Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. raco.cat [raco.cat]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

- 10. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 13. ijres.org [ijres.org]

- 14. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and antitumor activity of novel quinazoline derivatives containing thiosemicarbazide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Core as a Privileged Scaffold

An In-depth Technical Guide to the 2-Chloro-5-Bromo-Quinazoline Scaffold: Synthesis, Reactivity, and Applications in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are found in over 200 naturally occurring alkaloids and have been successfully developed into clinically approved drugs, particularly in oncology.[1] The quinazoline framework is considered a "privileged structure" because it can bind to a variety of biological targets with high affinity, making it a fertile ground for drug discovery.[2][3]

This guide focuses on a specifically functionalized derivative: the 2-chloro-5-bromo-quinazoline scaffold. The strategic placement of halogen atoms at the C2 and C5 positions transforms the quinazoline core into a highly versatile and powerful building block for combinatorial chemistry and lead optimization.

-

The 2-Chloro Substituent: This group serves as an excellent electrophilic site. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a vast array of nucleophiles (amines, thiols, alcohols), providing a primary vector for molecular diversity.[4]

-

The 5-Bromo Substituent: Positioned on the benzene ring, the bromine atom is a key handle for modern cross-coupling reactions. It enables the use of powerful synthetic tools like Suzuki, Sonogashira, and Buchwald-Hartwig reactions to forge new carbon-carbon and carbon-heteroatom bonds. This secondary vector for diversification is crucial for fine-tuning the steric and electronic properties of the molecule to optimize target engagement and pharmacokinetic profiles.

Together, these two reactive sites provide chemists with orthogonal control over the scaffold's modification, enabling the systematic exploration of chemical space to develop potent and selective therapeutic agents.

Part 1: Synthesis of the 2-Chloro-5-Bromo-Quinazoline Core

The construction of the 2-chloro-5-bromo-quinazoline scaffold typically follows a two-stage process: formation of the corresponding quinazolinone precursor, followed by chlorination. The most common starting material is a substituted anthranilic acid derivative.

General Synthetic Workflow

The pathway begins with the cyclization of 2-amino-6-bromobenzoic acid with formamide to yield 5-bromoquinazolin-4(3H)-one. This intermediate is then subjected to chlorination using a reagent like phosphorus oxychloride (POCl₃) to install the reactive chloro group at the 2-position, affording the target scaffold.

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Engineering of Quinazolines – Mastering SNAr at the C2 Position

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors (e.g., Gefitinib, Erlotinib) and

Introduction: The Quinazoline Regioselectivity Paradox

In 2,4-dichloroquinazoline, the two electrophilic sites (C2 and C4) are not equivalent. The C4 position is significantly more reactive towards nucleophiles than the C2 position.[1] This reactivity difference is governed by two primary factors:

-

LUMO Coefficient Magnitude: Density Functional Theory (DFT) calculations consistently show a larger LUMO coefficient at C4 compared to C2, indicating a lower energy barrier for the initial nucleophilic attack at C4.[1][2][3]

-

Intermediate Stability: The Meisenheimer complex formed upon attack at C4 is stabilized by resonance delocalization onto the N3 nitrogen. In contrast, attack at C2 requires delocalization that is less favorable or sterically more demanding depending on the approach vector.

The Synthetic Consequence:

Direct

Mechanistic Pathway & Reaction Coordinate

Understanding the electronic landscape is crucial for optimization.[1] The diagram below illustrates the sequential pathway and the energy barriers involved.

Figure 1: Sequential

Strategic Considerations for C2 Functionalization

The Deactivation Hurdle

Once a nucleophile (typically an amine) is installed at C4, it acts as an Electron Donating Group (EDG) via resonance. This increases the electron density of the pyrimidine ring, raising the LUMO energy and making the C2-Cl bond less electrophilic.

Solvent & Base Selection[1]

-

Solvents: Protic solvents like n-Butanol (n-BuOH) or Isopropanol (iPrOH) are preferred for thermal methods because they can protonate the ring nitrogen (N1 or N3) via hydrogen bonding, slightly activating the C2 position. For extremely unreactive substrates, polar aprotic solvents like DMSO or NMP are required to supercharge the nucleophile.

-

Bases: While organic bases (TEA, DIPEA) suffice for C4, the C2 step often benefits from inorganic bases (

,

Experimental Protocols

Protocol A: Sequential Synthesis (The "Standard" Route)

Target: Synthesis of 2,4-diaminoquinazolines (e.g., Prazosin analogs).

Step 1: C4-Selective Substitution (Mild)

-

Dissolve 2,4-dichloroquinazoline (1.0 equiv) in anhydrous THF or Ethanol (0.2 M).

-

Cool the solution to 0°C.

-

Add Base: Triethylamine (

) or DIPEA (1.2 equiv). -

Add Nucleophile 1 (Amine A, 1.05 equiv) dropwise.

-

Note: Strictly control stoichiometry to prevent double addition.

-

-

Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.

-

Monitor by TLC/LCMS (Disappearance of starting material).

-

Workup: Evaporate solvent, wash with water, filter precipitate (usually the 4-sub product).

Step 2: C2-Substitution (Forcing Conditions)

-

Dissolve the intermediate (2-chloro-4-aminoquinazoline) in n-Butanol or DMSO (0.5 M).

-

Why? High boiling point is required (

).

-

-

Add Nucleophile 2 (Amine B, 2.0–5.0 equiv).

-

Note: Excess amine drives the equilibrium in this slow reaction.

-

-

Add Base:

(2.0 equiv) or DIPEA (3.0 equiv). -

Heat to reflux (118°C for n-BuOH) or 120–140°C (DMSO) for 12–24 hours.

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Protocol B: Microwave-Assisted C2 Functionalization

Best for: Sterically hindered amines or electron-rich quinazoline cores (e.g., 6,7-dimethoxy).

-

Vessel: 10 mL microwave process vial.

-

Charge: 2-chloro-4-amino intermediate (1.0 equiv), Amine (3.0 equiv), DIPEA (3.0 equiv).

-

Solvent: Isopropanol (iPrOH) or NMP (2–3 mL).

-

Irradiation:

-

Temp: 140–160°C

-

Time: 20–40 mins (High absorption setting).

-

-

Validation: Check LCMS. If conversion <50%, add 0.5 equiv KF (Potassium Fluoride) as an additive to assist leaving group departure (Halex-type activation).

Data Summary: Optimization of C2-

The following table summarizes reaction conversions for the C2-substitution of 4-morpholino-2-chloroquinazoline with benzylamine (a model difficult substrate).

| Entry | Solvent | Base | Temp (°C) | Time | Conversion (%) | Notes |

| 1 | THF | TEA | 66 (Reflux) | 24 h | < 5% | Too low temp; THF unsuited for deactivated C2. |

| 2 | EtOH | TEA | 78 (Reflux) | 24 h | 15% | Slightly better, but still insufficient. |

| 3 | n-BuOH | DIPEA | 118 | 16 h | 88% | Standard thermal protocol. |

| 4 | DMSO | 120 | 8 h | 92% | Excellent, but difficult workup (high bp solvent). | |

| 5 | iPrOH | DIPEA | 150 (MW) | 30 min | 95% | Optimal for high-throughput. |

Troubleshooting & "The Fluorine Trick"

If the C2-Chlorine is too unreactive (e.g., due to strong EDGs at C6/C7 like methoxy groups in Prazosin), consider Halogen Exchange .

The Protocol: Use 2,4-difluoroquinazoline or convert the 2-chloro intermediate to 2-fluoro in situ.

-

Why? Fluoride is a better leaving group for

(despite being a poorer leaving group in -

Reagent: Add CsF (Cesium Fluoride) or use TBAF in the reaction mixture to promote Cl

F exchange, accelerating the subsequent amine attack.

Workflow Visualization

Figure 2: Decision tree for selecting reaction conditions based on substrate electronics.

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024. Link

-

Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. BenchChem Application Notes, 2025. Link

-

Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 2024. Link

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 2023. Link

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29. Link

Sources

Application Notes and Protocols for the Functionalization of the 8-Hydroxyl Group in Quinazoline Derivatives

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of the quinazoline ring system is a key strategy in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Among the various positions on the quinazoline core, the 8-position has been identified as a critical site for substitution, with modifications at this position significantly influencing biological activity.[2][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the functionalization of the 8-hydroxyl group of quinazoline derivatives. We will delve into the key synthetic strategies for converting the 8-hydroxyl group into ethers, esters, and glycosides, providing not only step-by-step protocols but also the underlying chemical principles and rationale for experimental choices.

Strategic Importance of the 8-Hydroxyl Group

The 8-hydroxyl group of the quinazoline scaffold serves as a versatile synthetic handle for introducing a diverse range of functionalities. Its phenolic nature allows for a variety of transformations, enabling the exploration of a broad chemical space to optimize drug-like properties. The ability to modify this position allows for the fine-tuning of a compound's solubility, lipophilicity, metabolic stability, and target-binding interactions. Structure-activity relationship (SAR) studies have frequently highlighted the importance of substituents at the 8-position for potent biological activity.[2][3]

Core Functionalization Strategies

The primary methods for functionalizing the 8-hydroxyl group of quinazoline derivatives involve O-alkylation (etherification), O-acylation (esterification), and O-glycosylation.

dot

Caption: Key strategies for functionalizing the 8-hydroxyl group of quinazoline.

I. O-Alkylation: Synthesis of 8-Alkoxyquinazoline Derivatives

The conversion of the 8-hydroxyl group to an ether linkage is a common and effective strategy to modulate the physicochemical properties of quinazoline derivatives. The two most prevalent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

A. Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[4] This SN2 reaction is particularly effective for primary alkyl halides.

Causality Behind Experimental Choices:

-

Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is a common choice as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

-

Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.[4]

-

Temperature: Heating the reaction mixture is often necessary to drive the reaction to completion in a reasonable timeframe.[4]

Detailed Protocol: Synthesis of 8-(Benzyloxy)-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one [4]

Materials:

-

8-Hydroxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Acetic acid (for recrystallization)

Procedure:

-

In a round-bottom flask, combine 8-hydroxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one (2 mmol), benzyl chloride (2.1 mmol), and anhydrous potassium carbonate (3 mmol).

-

Add acetone (15 mL) to the flask.

-

Heat the mixture under reflux for 10 hours.

-

After cooling, filter the hot reaction mixture to remove inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dry the resulting solid and recrystallize it from acetic acid to yield the pure product.

Data Presentation:

| Starting Material | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |

| 8-Hydroxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | Acetone | 10 | 86 | [4] |

dot

Caption: Workflow for Williamson ether synthesis of 8-alkoxyquinazolines.

B. Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers, particularly when the Williamson ether synthesis is not suitable, such as with more sterically hindered alcohols or when milder reaction conditions are required.[2] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][5]

Causality Behind Experimental Choices:

-

Reagents: Triphenylphosphine and an azodicarboxylate are the key reagents that activate the hydroxyl group for nucleophilic attack.[2]

-

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for the Mitsunobu reaction as it is aprotic and dissolves the reactants well.[5]

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.[5][6]

General Protocol: Mitsunobu Etherification of 8-Hydroxyquinazoline [2][5]

Materials:

-

8-Hydroxyquinazoline derivative

-

Alcohol (R-OH)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of the 8-hydroxyquinazoline derivative (1 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, add DIAD or DEAD (1.5 eq.) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

-

Filter the mixture to remove the triphenylphosphine oxide byproduct.

-

Wash the filtrate successively with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation:

| Nucleophile (Phenol) | Alcohol (R-OH) | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 8-Hydroxyquinazoline derivative | Primary Alcohol | PPh₃, DIAD/DEAD | THF | 6-8 | 60-90 | [2][5] |

| 8-Hydroxyquinazoline derivative | Secondary Alcohol | PPh₃, DIAD/DEAD | THF | 8-12 | 40-70 | [2][5] |

*Yields are typical for Mitsunobu reactions with phenolic substrates and may vary depending on the specific quinazoline derivative and alcohol used.

dot

Sources

- 1. Quinazoline synthesis [organic-chemistry.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 4. 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. m.youtube.com [m.youtube.com]

Procedure for Suzuki-Miyaura coupling with 5-bromoquinazolines

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromoquinazolines

Executive Summary & Strategic Importance

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While 6- and 7-substituted quinazolines are common, 5-substituted quinazolines represent an under-explored chemical space, often due to synthetic challenges.[1]

Functionalizing the 5-position via Suzuki-Miyaura cross-coupling presents unique difficulties compared to the 6- or 7-positions:

-

Peri-Interaction: The 5-position suffers from steric strain due to the adjacent H-4 proton and the lone pair of N-1.[1]

-

Electronic Deactivation: Unlike the highly reactive C-2 and C-4 positions (susceptible to SNAr), the C-5 position requires robust palladium catalysis.[1]

-

Catalyst Poisoning: The N-1 and N-3 nitrogens can coordinate to Pd(II) species, arresting the catalytic cycle.[1]

This guide provides a self-validating protocol to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Optimization Matrix

To design a robust reaction, we must address the specific failure modes of 5-bromoquinazolines.

| Variable | Recommendation | Scientific Rationale |

| Catalyst Precursor | Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ or Pd(OAc)₂ | Pd(dppf)Cl₂ is robust and resistant to coordination by the quinazoline nitrogens.[1] For sterically hindered boronic acids, Pd(OAc)₂ is used with active phosphines. |

| Ligand | dppf (Standard) or SPhos (High Performance) | dppf creates a wide bite angle, stabilizing the Pd center.[1] SPhos is electron-rich and bulky, facilitating oxidative addition into the hindered 5-bromo bond and preventing catalyst aggregation.[1] |

| Base | Cs₂CO₃ or K₃PO₃ | Stronger bases like Cs₂CO₃ (Cesium Carbonate) are preferred over Na₂CO₃ to accelerate the transmetalation step, which is often rate-limiting in electron-deficient heterocycles.[1] |

| Solvent System | 1,4-Dioxane / Water (4:1) | Water is critical for dissolving the inorganic base and activating the boronic acid (forming the boronate species).[1] Dioxane offers high solubility for the quinazoline. |

Standardized Experimental Protocols

Method A: The "Workhorse" Protocol (Standard Substrates)

Best for: Coupling 5-bromoquinazoline with simple aryl/heteroaryl boronic acids.[1]

Reagents:

-

5-Bromoquinazoline (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

-

Cs₂CO₃ (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.[1]

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with 5-bromoquinazoline, boronic acid, and Cs₂CO₃.

-

Inerting: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Nitrogen. Note: Adding catalyst last prevents premature oxidation.[1]

-

Reaction: Seal the vial and heat to 90°C for 4–16 hours.

-

Monitoring: Check TLC (System: Hexanes/EtOAc). Look for the disappearance of the starting bromide (often lower Rf than product).[1]

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1][4] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[4]

Method B: The "High-Performance" Protocol (Hindered/Deactivated)

Best for: Sterically crowded boronic acids or if Method A fails.[1]

Reagents:

-

Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv) [Pre-complexed ratio 1:2]

-